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molecular formula C8H9NOS B8631779 4-Amino-5,6-dihydro-1-benzothiophen-7(4H)-one CAS No. 64607-48-3

4-Amino-5,6-dihydro-1-benzothiophen-7(4H)-one

Cat. No. B8631779
M. Wt: 167.23 g/mol
InChI Key: MAKLVOVYKONBGP-UHFFFAOYSA-N
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Patent
US04053484

Procedure details

A mixture of N-(4,5,6,7-tetrahydro-7-oxobenzo[b]-thien-4-yl)acetamide (16.0 g), water (100 ml) and concentrated hydrochloric acid (100 ml) is stirred and heated at reflux for an overnight period. The mixture is cooled, made alkaline with 50% aqueous sodium hydroxide, and sautrated with sodium chloride. The mixture is then extracted with methylene chloride (3×250 ml). The extracts are combined, dried over magnesium sulfate and then evaporated to dryness in vacuo to afford the title compound as a yellow-brown syrup.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]([NH:11]C(=O)C)[CH2:4][CH2:3]1.Cl.[OH-].[Na+].[Cl-].[Na+]>O>[O:1]=[C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]([NH2:11])[CH2:4][CH2:3]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
O=C1CCC(C2=C1SC=C2)NC(C)=O
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an overnight period
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted with methylene chloride (3×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(C2=C1SC=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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